molecular formula C18H11N3O6 B3884413 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B3884413
M. Wt: 365.3 g/mol
InChI Key: UTTCQOBFSDNMDI-UHFFFAOYSA-N
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Description

The compound N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide is a heterocyclic organic molecule featuring a benzoxazole core fused to a hydroxyphenyl group and a 5-nitrofuran-2-carboxamide substituent. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, while nitrofuran moieties are often associated with antibacterial and antiparasitic effects. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6/c22-13-6-5-10(19-17(23)15-7-8-16(26-15)21(24)25)9-11(13)18-20-12-3-1-2-4-14(12)27-18/h1-9,22H,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCQOBFSDNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions to form the benzoxazole ring . The nitrofuran moiety can be introduced through a nitration reaction of a furan derivative, followed by coupling with the benzoxazole intermediate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as iron(III) chloride or other metal catalysts can be employed to facilitate the reactions . Solvent-free conditions or green chemistry approaches may also be utilized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. The nitrofuran group can generate reactive oxygen species, leading to oxidative stress and cell death . These combined effects contribute to the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

A closely related compound, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide (Fig. 1), differs in two key aspects:

Substituent on the phenyl ring : The hydroxyl (-OH) group in the target compound is replaced by a chloro (-Cl) group in the analogue.

Nitrofuran substitution : The 5-nitro group on the furan ring in the target compound is replaced by a 2-nitrophenyl group in the analogue .

Comparative Analysis of Functional Groups
Feature Target Compound Chloro-Nitrophenyl Analogue
Phenyl Substituent 4-hydroxyphenyl (-OH) 4-chlorophenyl (-Cl)
Furan Substituent 5-nitro group (-NO₂) 5-(2-nitrophenyl)
Benzoxazole Core 1,3-benzoxazol-2-yl 1,3-benzoxazol-2-yl (identical)
Carboxamide Linker Present Present

Key Implications :

  • Steric and Electronic Effects : The 2-nitrophenyl group on the furan ring introduces steric bulk and additional π-π stacking opportunities, which could impact binding affinity in biological targets.
Hypothetical Pharmacological Differences
  • The hydroxyl group in the target compound may confer improved solubility or hydrogen-bonding interactions in aqueous environments, favoring target engagement in hydrophilic binding pockets.
  • The chloro-nitrophenyl analogue’s increased lipophilicity might enhance bioavailability but could also raise toxicity risks.

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N3O6C_{20}H_{15}N_{3}O_{6} with a molecular weight of 393.35 g/mol. The structure features a benzoxazole moiety, a nitrofuran group, and a hydroxyl-substituted phenyl ring, contributing to its unique chemical behavior and biological activity.

Antimicrobial Activity

Benzoxazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

The compound's effectiveness against E. coli and S. aureus suggests potential for development as an antibacterial agent. Its antifungal activity against C. albicans further supports its therapeutic applications in treating infections.

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated cytotoxic effects against colorectal cancer cells (HCT116 and HT29), breast cancer cells (MCF-7), and lung cancer cells (A549).

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)
HCT11612
MCF-715
A54918

The IC50 values indicate that the compound has a potent inhibitory effect on these cancer cell lines, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes involved in microbial growth and cancer cell proliferation. The presence of the nitro group may enhance its reactivity with biological macromolecules, leading to cytotoxic effects.

Case Studies

Recent studies have highlighted the compound's potential in clinical applications:

  • Antibacterial Study : A study published in Journal of Antibiotics reported that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies demonstrated that the compound significantly reduced cell viability in colorectal cancer cell lines compared to control groups, indicating its potential as an effective anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide

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